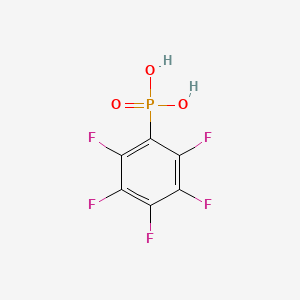

Pentafluorophenylphosphonic acid

Description

Significance of Organophosphorus Compounds in Contemporary Chemical Research

Organophosphorus compounds, characterized by the presence of a phosphorus-carbon bond, are a cornerstone of modern chemical research and industry. Their applications are extensive, ranging from industrial additives and agricultural chemicals to vital components in medicinal chemistry. nih.gov The versatility of the phosphorus atom, with its variable oxidation states and coordination geometries, allows for the synthesis of a vast array of structures, including phosphonates, phosphinates, and phosphine (B1218219) oxides. acs.org In particular, the formation of phosphorus-carbon (P-C) bonds is a highly active area of research, as these linkages provide stable scaffolds for constructing complex organic molecules and materials. nih.gov Phosphonic acids, a subclass of organophosphorus compounds, are widely used as flame retardants, herbicides, and as drugs for treating bone diseases. acs.org

Unique Aspects of Perfluorinated Aryl Systems in Molecular Design

Perfluorinated aryl systems are organic molecules in which hydrogen atoms on an aromatic ring are replaced by fluorine atoms. This substitution dramatically alters the molecule's properties. The high electronegativity of fluorine atoms creates a highly electron-deficient (π-acidic) aromatic ring, in stark contrast to the electron-rich nature of their hydrocarbon counterparts. wikipedia.org This electronic feature gives rise to unique non-covalent interactions, such as arene-perfluoroarene stacking, which are crucial in crystal engineering and the design of self-assembling systems. wgtn.ac.nzrsc.org Furthermore, the C-F bond is exceptionally strong, imparting high thermal and chemical stability to perfluorinated compounds. wikipedia.org These characteristics, collectively known as the "fluorous effect," are leveraged in molecular design to create materials with enhanced stability, specific solubility profiles, and unique electronic properties. acs.org

Historical Context of Pentafluorophenylphosphonic Acid Research

Research into this compound has been driven by the desire to combine the robust anchoring capabilities of the phosphonic acid group with the unique properties of the pentafluorophenyl moiety. While the broader field of organophosphorus chemistry has a long history, specific investigations into fluorinated arylphosphonic acids are a more recent development. acs.org A significant focus of research has been on its use as a building block for creating molecular crystals and hybrid materials. acs.orgnih.gov Studies have demonstrated its ability to form well-defined, layered solid-state architectures through a combination of strong hydrogen bonding at the phosphonic acid groups and weaker C-F···π, π···π, and C-F···F-C interactions between the perfluoroaryl rings. acs.org These organized assemblies have shown potential for applications as molecular semiconductors, marking a key milestone in the exploration of this compound. acs.orgacs.org

Structure

3D Structure

Properties

CAS No. |

56875-35-5 |

|---|---|

Molecular Formula |

C6H2F5O3P |

Molecular Weight |

248.04 g/mol |

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl)phosphonic acid |

InChI |

InChI=1S/C6H2F5O3P/c7-1-2(8)4(10)6(15(12,13)14)5(11)3(1)9/h(H2,12,13,14) |

InChI Key |

WCRZYCXJFFOULB-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)P(=O)(O)O)F)F)F |

Origin of Product |

United States |

Properties of Pentafluorophenylphosphonic Acid

Pentafluorophenylphosphonic acid is a white, crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below. The presence of the pentafluorophenyl group significantly influences its acidity and solubility compared to non-fluorinated phenylphosphonic acid. It has been noted to crystallize as a hydrate, specifically with half a water molecule per acid molecule. acs.org

| Property | Value |

| Chemical Formula | C₆H₂F₅O₃P |

| Molecular Weight | 248.04 g/mol nih.gov |

| Melting Point | 141–142 °C (literature); 178 °C (triple point, via DSC) acs.org |

| Appearance | White solid acs.org |

| CAS Number | 56875-35-5 nih.gov |

Iii. Reaction Mechanisms and Reactivity Profiles

Nucleophilic Aromatic Substitution on the Perfluorinated Aromatic Ring

The pentafluorophenyl (PFP) group is characterized by its strong electron-deficient nature, a result of the high electronegativity of the five fluorine atoms. This property makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). doubtnut.com In this reaction, a nucleophile attacks the electron-poor aromatic core, leading to the displacement of a leaving group, typically a fluoride (B91410) anion. youtube.com

Research has consistently shown that for the PFP moiety, this substitution occurs with high regioselectivity at the para-fluorine atom. acs.org This specificity is attributed to the superior stabilization of the intermediate Meisenheimer complex when the nucleophilic attack is directed to the position opposite the phosphonic acid group. The powerful electron-withdrawing phosphonic acid group, in concert with the fluorine atoms, activates the ring, facilitating the reaction. thieme-connect.de A variety of nucleophiles, including alcohols, amines, and thiols, can readily displace the para-fluorine, offering a versatile method for the controlled functionalization of molecules containing the PFP group. doubtnut.com This predictable reactivity allows for the synthesis of complex, multifunctionalized aromatic compounds under relatively mild conditions. youtube.comacs.org

Table 1: Examples of Nucleophilic Aromatic Substitution on Pentafluorophenyl Derivatives

| Nucleophile | Substrate Type | Product Type | Reference |

|---|---|---|---|

| Amines | 5-(PFP)-dipyrrane | para-Amino-substituted dipyrrane | acs.org |

| Alcohols | 5-(PFP)-dipyrrane | para-Alkoxy-substituted dipyrrane | acs.org |

| Phenothiazine | Polyfluoroarenes | para-Substituted 10-phenylphenothiazine | youtube.com |

| Phenol-PDI | Perfluorophenyl quinoline | Ether-linked PDI-quinoline conjugate | doubtnut.com |

Acid-Catalyzed Hydrolysis Mechanisms

The hydrolysis of esters of pentafluorophenylphosphonic acid is a key transformation, typically achieved under acidic conditions. This reaction proceeds via a mechanism analogous to the acid-catalyzed hydrolysis of other phosphonate (B1237965) and carboxylate esters. askiitians.comresearchgate.net The process is generally reversible, and to drive the reaction toward the formation of this compound and the corresponding alcohol, a large excess of water is often employed. researchgate.netnih.gov

The mechanism involves the following key steps:

Protonation: The reaction is initiated by the protonation of the phosphoryl oxygen atom by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the phosphorus center. nih.govresearchgate.net

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the now activated and highly electrophilic phosphorus atom. This forms a pentacoordinate intermediate. researchgate.net

Proton Transfer: A proton is transferred from the newly added water moiety to one of the ester's oxygen atoms. This converts the alkoxy group into a good leaving group (an alcohol). nih.govresearchgate.net

Elimination: The protonated alkoxy group is eliminated as an alcohol molecule, and the P=O double bond is reformed. researchgate.net

Deprotonation: A water molecule removes the final proton from the phosphoryl oxygen, regenerating the acid catalyst (H₃O⁺) and yielding the final product, this compound. nih.gov

Redox Chemistry Involving the Phosphorus Center

The redox chemistry of this compound is centered on the phosphorus atom, which exists in the +5 oxidation state. wikipedia.orglibretexts.org This is the highest common oxidation state for phosphorus, making the phosphonic acid group generally stable against further oxidation. wikipedia.org Organophosphorus compounds with phosphorus in this oxidation state, such as phosphine (B1218219) oxides and phosphonic acids, are known to be some of the most thermally stable in this class. wikipedia.org

Conversely, the reduction of the P(V) center is a possible but challenging transformation. The P=O bond is highly polar and strong, rendering the phosphorus atom electron-deficient but also thermodynamically stable. libretexts.org Electrochemical methods can be employed to study the reduction of organophosphorus(V) compounds. acs.org While specific electrochemical data for this compound is not widely detailed, studies on related perfluoroalkyl phosphonic acids show they possess significant electrochemical stability. researchgate.net The redox potential would be influenced by the strongly electron-withdrawing C₆F₅ group, which would make the phosphorus center more electron-deficient and, in principle, more susceptible to reduction compared to its non-fluorinated phenylphosphonic acid counterpart.

Reduced phosphorus compounds, such as phosphines (P(III)), are strong reducing agents and readily oxidize. libretexts.org However, converting the stable P(V) in this compound to a lower oxidation state would require potent reducing agents and is not a commonly utilized reaction pathway. The primary redox activity of interest often involves its use in environments where its stability is a key asset, such as in electrocatalysis, where it can act as a proton conductor without undergoing degradation. researchgate.net

Role of this compound as a Brønsted Acid Catalyst

The strong inductive electron-withdrawing effect of the pentafluorophenyl group significantly increases the acidity of the phosphonic acid protons. This enhanced acidity allows this compound to function as a potent Brønsted acid catalyst in various organic reactions. mdpi.com Its properties are comparable to other highly fluorinated acid catalysts, which are known for their superior performance. researchgate.net

As a strong Brønsted acid, this compound is an effective catalyst for a range of acid-mediated transformations. Its high acidity and thermal stability make it a valuable tool for reactions that require strong proton donors. While specific studies on this compound as a catalyst are emerging, its catalytic potential can be inferred from the activity of similar phosphonic acids and perfluorinated compounds in reactions such as:

Dehydration of Alcohols: Catalyzing the elimination of water from alcohols to form alkenes. wikipedia.org

Esterification and Transesterification: Facilitating the reaction between carboxylic acids and alcohols or the exchange of alkoxy groups in esters. nih.gov

Addition Reactions to Alkenes: Protonating double bonds to generate carbocation intermediates, which can then be attacked by nucleophiles. nih.gov

Ring-Opening Reactions: Catalyzing the opening of cyclic ethers or other strained rings. mdpi.com

The use of phosphonate-modified materials as solid acid catalysts has demonstrated high activity and selectivity, suggesting that homogeneous catalysis with this compound would be similarly effective. wikipedia.org

Table 2: Potential Organic Transformations Catalyzed by Brønsted Acids like this compound

| Reaction Type | Substrate Example | Product Example | Catalyst Function | Reference |

|---|---|---|---|---|

| Dehydration | 2-Methyltetrahydrofuran | Pentadienes | Protonation of hydroxyl group | wikipedia.org |

| Halogenative Cyclization | Unactivated Alkenes | Cyclic Phosphoramidates | Alkene protonation/activation | nih.gov |

| Addition Reaction | Alkenes | Ethers/Esters | Carbocation formation | mdpi.com |

| Substitution Reaction | Alcohols | Alkyl Halides | Protonation of hydroxyl group | mdpi.com |

The catalytic action of this compound as a Brønsted acid follows a well-understood pathway. The fundamental step in its catalytic cycle is the donation of a proton to a substrate molecule. mdpi.comnih.gov For instance, in the dehydration of an alcohol or an addition reaction to an alkene, the mechanism proceeds as follows:

Protonation of the Substrate: The acid protonates the most basic site on the substrate, such as the oxygen atom of an alcohol or the π-bond of an alkene. researchgate.netnih.gov This initial step transforms the substrate into a highly reactive intermediate (e.g., an oxonium ion or a carbocation).

Nucleophilic Attack or Rearrangement: The activated intermediate then undergoes the desired transformation. This could be the departure of a leaving group (like water) to form an alkene, or attack by a weak nucleophile. nih.gov

Deprotonation: In the final step, the resulting product is deprotonated, typically by the conjugate base of the catalyst or another weak base in the medium. This regenerates the Brønsted acid catalyst, allowing it to participate in another catalytic cycle.

The efficiency of this compound in these roles is directly linked to the stability of its conjugate base. The electron-delocalizing effect of the perfluorinated ring stabilizes the resulting phosphonate anion, making the initial proton donation more favorable and thus enhancing its catalytic power.

Iv. Supramolecular Chemistry and Crystal Engineering of Pentafluorophenylphosphonic Acid

Noncovalent Interactions in Crystal Packing

The electron-deficient nature of the pentafluorophenyl ring facilitates a range of intermolecular interactions. These so-called perfluoroaryl-arene interactions, though individually weak, collectively contribute to the stability and specific arrangement of the crystal lattice. acs.org The strength of these interactions can be influenced by factors such as the degree of fluorination, the size of the π-systems, and the polarity of the solvent. nih.gov The interactions observed in the crystal structures of pentafluorophenylphosphonic acid and its derivatives include:

C-F···π interactions: Occur between the fluorine atoms of the perfluorinated ring and the π-system of an adjacent aromatic ring.

π···π interactions: Stacking interactions between the electron-deficient pentafluorophenyl ring and another aromatic ring. These can include face-to-face and parallel-displaced arrangements. acs.org

C-F···F-C interactions: Interactions between the fluorine atoms of neighboring perfluorinated rings.

C-F···H-C interactions: Weak hydrogen bonds between a fluorine atom and a hydrogen atom attached to a carbon.

O/N-H···F-C interactions: Hydrogen bonds involving a hydrogen atom from an O-H or N-H group and a fluorine atom of the perfluorinated ring.

The flexibility of these weak interactions allows for adjustments in the organization of the aromatic groups in response to changes, such as ionization, occurring in the polar regions of the crystal. acs.org

Table 1: Types of Perfluoroaryl-Arene Interactions

| Interaction Type | Description |

|---|---|

| C-F···π | Interaction between a fluorine atom and the π-electron cloud of an aromatic ring. |

| π···π | Stacking interaction between two aromatic rings, which can be face-to-face or parallel-displaced. acs.org |

| C-F···F-C | Interaction between fluorine atoms on adjacent perfluorinated rings. |

| C-F···H-C | A weak form of hydrogen bonding between a fluorine atom and a carbon-bound hydrogen atom. |

| O/N-H···F-C | Hydrogen bonding where a fluorine atom acts as the acceptor for a hydrogen from an O-H or N-H group. |

The interaction between an anion and the electron-deficient π-system of an aromatic ring, known as an anion-π interaction, is a significant noncovalent force in supramolecular chemistry. nih.govcapes.gov.br This interaction, which is complementary to the more widely known cation-π interaction, plays a role in the crystal structures of this compound derivatives. nih.govcapes.gov.br

Acidity-Modulated Polymorphism and Structural Diversity

A fascinating aspect of this compound's solid-state chemistry is its ability to exhibit acidity-modulated polymorphism. acs.org This phenomenon refers to the formation of different crystal structures (polymorphs) depending on the degree of ionization of the phosphonic acid group. acs.org

A prime example is the existence of two distinct crystalline forms that incorporate water: 2C₆F₅PO₃H₂·H₂O and [(C₆F₅PO₃H⁻)(H₃O⁺)]·C₆F₅PO₃H₂. acs.org In the former, the phosphonic acid is neutral, while in the latter, one molecule is deprotonated to form the phosphonate (B1237965) anion, and a hydronium ion is present. acs.org This difference in ionization state leads to significant changes in the organization of the aromatic groups in the nonpolar regions of the crystal, highlighting the flexibility of the weaker perfluoroaryl-based interactions. acs.orgumontpellier.fr This ability to adopt different structures based on the acidity of the crystallization environment underscores the rich structural diversity of this compound. acs.org

V. Surface Chemistry and Interfacial Phenomena

Formation and Characterization of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) of PFPA are highly ordered molecular layers that spontaneously form on a substrate. mdpi.com These monolayers are of great interest for their ability to precisely control the surface properties of materials. mdpi.comnih.gov The formation and characteristics of these SAMs are dictated by the adsorption mechanism and the subsequent molecular arrangement.

The adsorption of phosphonic acids, including PFPA, onto metal oxide surfaces is a robust and widely studied phenomenon. mdpi.comnih.gov The primary interaction involves the phosphonic acid headgroup, -P(O)(OH)₂, reacting with the hydroxylated surface of the metal oxide.

Indium Tin Oxide (ITO): On ITO surfaces, phosphonic acids bind strongly, forming robust monolayers. nih.gov The binding mechanism is predominantly bidentate, where two of the three oxygen atoms of the phosphonate (B1237965) group are involved in binding to the surface. nih.gov This can involve direct bonding to indium or tin atoms and/or the formation of hydrogen bonds with surface hydroxyl groups. rsc.org The exact nature of the bonding can influence the work function of the ITO surface. rsc.orgnih.gov Studies have shown that both coverage density and the binding geometry of the phosphonic acid molecules significantly impact the surface characteristics of ITO. rsc.org

Titanium Dioxide (TiO₂): The adsorption of phosphonic acids on TiO₂ is also well-documented. researchgate.netpsu.edu The interaction leads to the formation of dense and ordered monolayers. psu.edu The strength of the surface interaction on TiO₂ is considered to be significant, leading to a high degree of conformational order within the monolayer. psu.edu Phenylphosphonic acid has been shown to anchor to the TiO₂ surface via a single P-O-Ti covalent bond, adopting a monodentate configuration. researchgate.net At higher temperatures, a transformation to a mixed monodentate and bidentate binding mode can occur. researchgate.net

Indium Zinc Oxide (IZO): While specific studies on PFPA on IZO are less common in the provided results, the general principles of phosphonic acid adsorption on metal oxides apply. The phosphonic acid headgroup is expected to interact with the metal sites (In and Zn) on the IZO surface, forming stable bonds and leading to the formation of a self-assembled monolayer.

The following table summarizes the key aspects of PFPA adsorption on different metal oxide surfaces.

| Metal Oxide | Predominant Binding Mechanism | Key Surface Interactions |

| Indium Tin Oxide (ITO) | Bidentate | Direct bonding to In/Sn atoms, Hydrogen bonding with surface -OH groups |

| Titanium Dioxide (TiO₂) | Monodentate and Bidentate | P-O-Ti covalent bonds |

| Indium Zinc Oxide (IZO) | (Inferred) | Interaction with surface In and Zn sites |

A variety of spectroscopic techniques are employed to characterize the molecular orientation and packing density of PFPA SAMs.

X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful tool for determining the chemical composition and binding environment of the SAMs. It can confirm the presence of the phosphonic acid on the surface and provide insights into the binding mechanism by analyzing the core-level spectra of elements like phosphorus, oxygen, and the metal from the oxide. nih.govrsc.org

Infrared Reflection-Adsorption Spectroscopy (IRRAS): IRRAS is particularly useful for probing the vibrational modes of the adsorbed molecules. nih.govdtic.mil The "metal surface selection rule" in IRRAS dictates that only vibrational modes with a dynamic dipole moment perpendicular to the surface are active. dtic.mil This allows for the determination of the average orientation of the molecules within the SAM. dtic.mil

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy: NEXAFS spectroscopy is highly sensitive to the orientation of molecules. nih.gov By analyzing the polarization dependence of the absorption of X-rays, the tilt angle of the phenyl rings with respect to the surface can be determined with high accuracy. nih.gov

Sum-Frequency Generation (SFG) Spectroscopy: SFG is a surface-specific vibrational spectroscopy technique that provides information about the molecular order and orientation at interfaces. nih.gov It is particularly valuable for studying SAMs under various conditions, including in aqueous environments. nih.gov

These techniques collectively provide a detailed picture of the SAM structure, revealing the degree of order, the tilt of the molecules, and the packing density, all of which are crucial for the performance of the modified surface in various applications. nih.gov

Functionalization of Inorganic Substrates

The ability of PFPA to form robust SAMs makes it an excellent candidate for the functionalization of inorganic substrates, particularly metal oxides. This functionalization allows for the precise tuning of surface properties.

Grafting PFPA onto metal oxide surfaces is a common strategy to impart new functionalities. researchgate.net This process involves the chemical attachment of the PFPA molecules to the surface. researchgate.net

One notable method is a solid-state reactive milling process. researchgate.net This solvent-free approach involves the direct mechanical mixing of the phosphonic acid with the metal oxide powder, leading to the grafting of the organic molecule onto the surface. researchgate.net This method has been successfully applied to various metal oxides, including SnO₂, ZrO₂, and V₂O₅. researchgate.net Thermal control during solid-phase modification can enhance the degree of modification. researchgate.net

The grafting of PFPA onto metal oxides results in the formation of organic-inorganic hybrid materials with tunable surface properties. researchgate.net By choosing different phosphonic acids with various functional groups, a wide range of surface characteristics can be achieved. For instance, the use of fluorinated phosphonic acids can significantly lower the surface energy of the substrate.

These hybrid materials exhibit properties that are a combination of the inorganic substrate and the organic monolayer. For example, grafting phenyl phosphinic acid onto metal oxides has been shown to increase their thermal stability. researchgate.net The resulting hybrid materials are often insoluble in water, even if the starting phosphonic acid is water-soluble. researchgate.net

The ability to tune surface properties such as wettability, adhesion, and electronic characteristics makes these hybrid materials valuable for a wide array of applications, from protective coatings to components in electronic devices.

Interfacial Electrochemistry Studies

The formation of a PFPA monolayer at the interface between a conductor (like ITO) and an electrolyte can significantly influence the electrochemical processes occurring at that interface. Theoretical studies using density functional theory (DFT) have been employed to investigate the interfacial electrochemistry of systems like trifluorophenyl phosphonic acid on ITO. rsc.org

These studies reveal that both the coverage density and the binding geometry of the phosphonic acid molecules strongly affect the work-function modifications of the ITO surface. rsc.org The presence of the monolayer can create a substantial dipole at the interface, which can either facilitate or hinder charge transfer across the interface. Furthermore, significant depolarization effects can be observed within the monolayer at high coverage densities. rsc.org The calculated oxygen core-level binding energy shifts from these theoretical models have shown good agreement with experimental XPS data, validating the theoretical approach. rsc.org

Surface Zero-Charge Potential and Capacitance Determination

The potential of zero charge (PZC) is a fundamental property of an electrode surface, representing the potential at which the net charge on the surface is zero. mdpi.comnih.gov This parameter is crucial in understanding and controlling adsorption processes and the structure of the electrochemical double layer at the solid-liquid interface. The PZC can be experimentally determined by identifying the potential at which the differential capacitance of the electrochemical double layer is at a minimum, particularly in dilute electrolyte solutions. mdpi.com

The general principle involves the formation of self-assembled monolayers (SAMs) of the phosphonic acid on a metal oxide surface, such as indium tin oxide (ITO) or titanium dioxide (TiO2). nih.govrsc.orgnih.govresearchgate.netresearchgate.netlu.senih.govresearchgate.netcapes.gov.br The binding of the phosphonic acid to the surface hydroxyl groups creates a new interface with properties dominated by the terminal functional group, in this case, the pentafluorophenyl group.

Table 1: Illustrative Differential Capacitance and PZC

This interactive table illustrates how differential capacitance data can be used to determine the PZC. Note that this data is hypothetical and for illustrative purposes only, as specific data for pentafluorophenylphosphonic acid was not found.

| Applied Potential (V vs. ref) | Differential Capacitance (µF/cm²) |

| -0.4 | 35 |

| -0.3 | 25 |

| -0.2 | 18 |

| -0.1 | 15 (Minimum) |

| 0.0 | 17 |

| 0.1 | 22 |

| 0.2 | 30 |

In this illustrative example, the potential of zero charge (PZC) would be -0.1 V, as this is the potential at which the differential capacitance reaches its minimum value. The actual PZC for a this compound-modified surface would depend on the substrate, the packing density of the monolayer, and the surrounding electrolyte.

Electrochemical Activity Probing via Fukui Functions

Fukui functions are a concept derived from density functional theory (DFT) that describe the change in the electron density of a molecule as an electron is added or removed. rsc.org In the context of electrochemistry, Fukui functions are powerful tools for predicting the reactive sites of a molecule. rsc.org Specifically, they can identify the locations most susceptible to nucleophilic attack (electron acceptance) and electrophilic attack (electron donation), which correspond to reduction and oxidation processes, respectively.

Direct studies employing Fukui functions to probe the electrochemical activity of this compound have not been identified in the provided search results. However, theoretical studies on similar molecules, such as trifluorophenyl phosphonic acid on an ITO surface, have utilized DFT to investigate the impact of binding geometry and coverage density on the surface electronic properties. rsc.org These computational approaches can elucidate how the molecule's orientation and interaction with the substrate influence its reactivity.

The analysis of Fukui functions can reveal the most probable sites for electron transfer, which is fundamental to understanding the electrochemical behavior of this compound monolayers. For instance, such an analysis could predict whether the electrochemical activity is primarily associated with the phosphonic acid anchoring group, the aromatic ring, or the fluorine atoms. This information is invaluable for designing surfaces with specific electrochemical properties for applications in sensors, catalysts, and electronic devices.

Vi. Advanced Materials Science Applications Non Clinical

Development of Molecular Semiconductors and Organic Electronic Materials

Pentafluorophenylphosphonic acid is a promising building block for the fabrication of molecular crystals with potential applications as molecular semiconductors. acs.org The use of perfluoroaryl groups is central to creating new architectures, as these moieties introduce weak interactions such as C–F···π, π···π, C–F···F–C, C–F···H–C, and O/N–H···F–C, which enhance the cohesion of nonpolar regions. acs.org

Molecular crystals have been successfully prepared from this compound. acs.orgacs.org These assemblies often incorporate an ammonium (B1175870) cation, a water molecule, or a hydronium ion, which act as adhesive agents. acs.org These included species interact with the phosphonic acid moieties via hydrogen bonds, compelling the building blocks to assemble into a 2D layered arrangement. acs.org Computational analysis of these structures suggests that this family of fluorinated compounds holds interesting prospects for use as molecular semiconductors, a field of research that is garnering increasing attention. acs.org The structural characteristics of these molecular crystals are detailed in the table below.

| Crystal System | Key Intermolecular Interactions | Resulting Architecture | Potential Application |

| 2D Layered | O/N–H···O hydrogen bonds, C–H···O contacts, C–F···π, π···π, C–F···F–C, C–F···H–C, O/N–H···F–C | Single-layer or bilayer stacking motifs | Molecular semiconductors, Organic electronics |

Proton-Conducting Materials for Electrochemical Devices

The development of efficient proton-conducting materials is crucial for various electrochemical devices. numberanalytics.commdpi.com this compound and its derivatives are being explored for the creation of high-performance proton exchange membranes (PEMs). researchgate.net Phosphonated aromatic polymers, in particular, offer high thermal and chemical stability, which are advantageous for PEMs. researchgate.net Polymers functionalized with the highly acidic perfluorophenylphosphonic acid group have shown efficient ionic clustering and high proton conductivity, even at elevated temperatures and reduced humidity. researchgate.net

These materials exhibit excellent stability, with thermal decomposition occurring only above approximately 400°C. researchgate.net Furthermore, they demonstrate remarkable chemical resistance to free-radical attack, a critical property for long-term durability in electrochemical environments. researchgate.net The combination of high thermochemical stability and high proton conductivity makes these materials attractive for use as ionomers in catalyst layers and as PEMs in fuel cells and water electrolyzers. researchgate.net

High-temperature proton exchange membrane fuel cells (HT-PEMFCs), which operate at temperatures between 120 and 200°C, offer several advantages over their low-temperature counterparts, including enhanced reaction kinetics and higher tolerance to fuel impurities like carbon monoxide. researchgate.netwikipedia.orgnih.gov The development of thermally stable proton-conducting membranes is a key challenge in this field. nih.gov

Hybrid polymer materials incorporating phosphonic acid moieties on a poly(pentafluorostyrene) backbone have been developed for HT-PEMFC applications. rsc.org When blended with a benzimidazole (B57391) polymer, these materials form mechanically stable membranes with proton conductivities that can be up to three times higher than conventional Nafion membranes at temperatures above 120°C. rsc.org The properties of such membranes are summarized below.

| Membrane Composition | Operating Temperature | Proton Conductivity | Key Advantages |

| Sulfonated-phosphonated poly(pentafluorostyrene) blended with benzimidazole polymer | > 120°C | Up to 3x higher than Nafion N211 | Mechanical stability, High proton conductivity at elevated temperatures |

| Poly(arylene perfluorophenylphosphonic acid) | 80°C | Up to 111 mS cm⁻¹ (fully hydrated) | High thermal and chemical stability, Efficient ionic clustering |

Proton exchange membrane water electrolyzers (PEMWEs) are a key technology for producing green hydrogen, utilizing a solid polymer electrolyte to conduct protons and separate the product gases. msrjournal.comwikipedia.orgnafion.com The efficiency and durability of PEMWEs are highly dependent on the properties of the proton exchange membrane. msrjournal.com Materials based on this compound are considered attractive for PEMWE applications due to their high proton conductivity and excellent thermochemical stability. researchgate.net

Redox flow batteries (RFBs) are another electrochemical energy storage system where the ion-exchange membrane plays a critical role in separating the two half-cells while allowing for ion transfer. wikipedia.orgresearchgate.netgoogle.com The development of highly selective and chemically stable membranes is essential for the durability and efficiency of RFBs. researchgate.net While the direct application of this compound in RFBs is an area of ongoing research, its demonstrated properties in other proton-conducting applications suggest potential relevance.

Advanced Catalytic Systems

The unique electronic properties of the pentafluorophenyl group make this compound and its derivatives interesting candidates for advanced catalytic systems.

Polyurethane prepolymers are intermediate products in the synthesis of polyurethane, formed by the reaction of a diisocyanate with a polyol. pluskim.comgoogle.com The stability of these prepolymers is crucial for their handling and subsequent processing. google.com While various acids can be used as stabilizers, the role of this compound as an organocatalyst in this specific context is an emerging area of interest. Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, is a growing field in polymer synthesis. The strong acidity and steric bulk of this compound could potentially influence the kinetics and selectivity of prepolymer formation.

Lewis acid catalysis involves the use of an electron pair acceptor to enhance the reactivity of a substrate. wikipedia.orgnumberanalytics.com While traditionally dominated by metal-based catalysts, phosphorus-based Lewis acids have emerged as powerful tools in metal-free catalysis. rsc.org The Lewis acidity of phosphorus compounds can be significantly enhanced by the introduction of electron-withdrawing groups. rsc.org

The pentafluorophenyl moiety (C₆F₅) is strongly electron-withdrawing, and its incorporation into phosphorus compounds leads to highly Lewis acidic species. For example, electrophilic phosphonium (B103445) cations (EPCs) like [(C₆F₅)₃PF]⁺ have been shown to be effective catalysts for a variety of reactions, including the isomerization and polymerization of alkenes, Friedel-Crafts reactions, and hydrosilylation of alkenes and alkynes. rsc.org The catalytic activity of these species is directly related to the Lewis acidity conferred by the pentafluorophenyl groups. rsc.org Computational studies have confirmed the high hydride affinity of these cations, which correlates with their catalytic performance. rsc.org

| Catalyst Type | Example | Key Feature | Catalyzed Reactions |

| Electrophilic Phosphonium Cation (EPC) | [(C₆F₅)₃PF]⁺[B(C₆F₅)₄]⁻ | Highly Lewis acidic due to C₆F₅ groups | Alkene isomerization and polymerization, Friedel-Crafts reactions, Hydrosilylation |

Vii. Computational Chemistry and Theoretical Investigations

Electronic Structure Theory and Quantum Mechanical Modeling

Electronic structure theory and quantum mechanical modeling are fundamental to understanding the intrinsic properties of pentafluorophenylphosphonic acid. These methods allow for the detailed examination of its molecular and crystal structures, as well as the prediction of its electronic behavior.

Density Functional Theory (DFT) Studies of Molecular and Crystal Structures

Density Functional Theory (DFT) has proven to be an invaluable computational method for investigating the molecular and crystal structures of this compound and its derivatives. acs.org Periodic electronic structure calculations, often employing the PBE+D3 generalized gradient approximation and projected augmented wave (PAW) pseudopotentials, have been successfully used to model these systems. acs.org

Studies have shown that molecular crystals prepared from this compound often exhibit a two-dimensional layered arrangement. acs.orgacs.org The specific packing motif can vary, with two primary structural types identified: a single-layer stacking and a bilayer stacking motif, the selection of which appears to be influenced by the size of the species included within the crystal lattice. acs.orgacs.org

In the single-layer stacking motif, aryl groups from a polar layer alternate in their orientation, pointing up and down, which allows for interdigitation with aromatic moieties of adjacent layers. acs.org Conversely, the bilayer stacking motif features all pentafluorophenyl groups from a polar layer pointing in the same direction, preventing interdigitation and resulting in two consecutive polar regions being separated by a double layer of C₆F₅ groups. acs.org

The formation of these layered structures is driven by a network of intermolecular interactions. O/N–H···O hydrogen bonds and C–H···O contacts with the phosphonic acid (PO₃H₂) or phosphonate (B1237965) (PO₃H⁻) groups create polar sheets. acs.org The cohesion of the nonpolar regions is enhanced by weaker interactions involving the perfluoroaryl groups, such as C–F···π, π···π, C–F···F–C, C–F···H–C, and O/N–H···F–C interactions. acs.org

A notable finding from DFT studies is the characterization of what has been termed "acidity-modulated polymorphism". acs.orgacs.org This was observed in the structural analysis of two forms: 2C₆F₅PO₃H₂·H₂O and [(C₆F₅PO₃H⁻)(H₃O⁺)]·C₆F₅PO₃H₂. acs.org Computational evaluations at the DFT-D3 level provided energetic and molecular orbital arguments that validated the existence of the hydronium-containing structure, which was initially unexpected. acs.org This suggests that the ionization state of the phosphonic acid group can significantly influence the crystal packing. acs.orgacs.org The flexibility of the perfluoroaryl-based interactions allows the structure to accommodate changes in the polar regions, where the perfluoroaryl moieties can absorb some of the negative charge from the ionized phosphonate groups. acs.orgacs.org

Table 1: Crystallographic Data for this compound Derivatives

| Compound | Crystal System | Space Group |

| 2C₆F₅PO₃H₂·H₂O | Triclinic | P-1 |

| [(C₆F₅PO₃H⁻)(H₃O⁺)]·C₆F₅PO₃H₂ | Monoclinic | P2₁/c |

| [(C₆F₅PO₃H⁻)(NH₄⁺)]·C₆F₅PO₃H₂ | Monoclinic | P2₁/c |

| [(C₆F₅PO₃H⁻)(Me₂NH₂⁺)] | Monoclinic | P2₁/n |

| [(C₆F₅PO₃H⁻)(Me₂NH₂⁺)]·H₂O | Monoclinic | P2₁/c |

| [(C₆F₅PO₃H⁻)(Me₂NH₂⁺)]·C₆F₅PO₃H₂ | Monoclinic | P2₁/c |

| [(C₆F₅PO₃H⁻)(Me₂NH₂⁺)₀.₅(NH₄⁺)₀.₅] | Monoclinic | P2₁/n |

| [(C₆F₅PO₃H⁻)(⁺H₃NCH₂CO₂H)] | Monoclinic | P2₁/c |

This data is based on findings from crystallographic studies of various molecular crystals of this compound. acs.org

Prediction of Charge Transport Properties in Crystal Phases

Computational studies on the crystalline forms of this compound suggest potential for their use as molecular semiconductors. acs.org The analysis of charge transport properties is crucial in evaluating this potential. Theoretical calculations can predict whether a material is more likely to transport positive charges (holes) or negative charges (electrons).

For the two polymorphs, 2C₆F₅PO₃H₂·H₂O and [(C₆F₅PO₃H⁻)(H₃O⁺)]·C₆F₅PO₃H₂, computational evaluations have provided insights into their electronic structures, which are relevant to their charge transport characteristics. acs.org The analysis of projected densities of states and Fukui functions associated with electrons in the conduction band and holes in the valence band helps to understand the charge transport pathways within the crystal. acs.org

Analysis of Frontier Molecular Orbital Energies and Vertical Excitation Energies

The energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical parameters in determining the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's excitability and chemical stability.

In the context of this compound, DFT calculations have been used to evaluate the frontier molecular orbital energies for different crystalline forms. acs.org For instance, computational evaluation of the 2C₆F₅PO₃H₂·H₂O and [(C₆F₅PO₃H⁻)(H₃O⁺)]·C₆F₅PO₃H₂ polymorphs provided molecular orbital arguments that supported the stability of the hydronium-containing structure. acs.org These analyses are crucial for understanding the electronic behavior and potential applications of these materials in areas like molecular electronics. acs.org

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum mechanical methods provide a detailed picture of the electronic structure, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions over time. nih.gov MD simulations treat atoms as classical particles and use force fields to describe the interactions between them. nih.gov

For systems like those involving this compound, MD simulations can provide valuable insights into the nature and strength of intermolecular forces, such as hydrogen bonding and van der Waals interactions, which govern the formation and stability of the observed crystal structures. acs.orgnih.gov These simulations can model the collective motions of molecules in the crystal lattice and help to understand the flexibility and robustness of the layered arrangements observed experimentally. acs.org By simulating the system at different temperatures, one can also study phase transitions and the thermal stability of the crystalline phases.

Conceptual Density Functional Theory Applications

Conceptual Density Functional Theory (CDFT) provides a framework for understanding chemical reactivity and selectivity by using various descriptors derived from DFT. mdpi.compku.edu.cnmdpi.com These descriptors, such as electronegativity, chemical hardness, and the Fukui function, quantify the response of a system to a perturbation, such as the addition or removal of an electron. mdpi.compku.edu.cn

Electrochemical Hessian Change Matrix Analysis

While specific applications of Electrochemical Hessian Change Matrix Analysis to this compound are not detailed in the provided search results, this conceptual DFT tool offers a powerful method for analyzing changes in the electronic structure of a molecule upon electrochemical processes. The Hessian matrix, which contains the second derivatives of the energy with respect to nuclear coordinates, provides information about the vibrational frequencies and the curvature of the potential energy surface. By analyzing how this matrix changes during an electrochemical event (oxidation or reduction), one can gain insights into the changes in bonding and molecular geometry. This type of analysis could be particularly relevant for understanding the redox behavior of this compound and its potential applications in electrochemical devices.

Fukui Function Derivatives in Electrochemical Processes

The Fukui function, ƒ(r), is a central concept in Density Functional Theory that helps in identifying the reactivity of different sites within a molecule. wikipedia.org It is defined as the derivative of the electron density ρ(r) with respect to the number of electrons, N, at a constant external potential. wikipedia.org In essence, it describes how the electron density at a specific point changes when an electron is added to or removed from the molecule, making it a powerful tool for predicting reactivity in electrochemical processes. wikipedia.orgresearchgate.net

For chemical reactions, the Fukui function helps in pinpointing the most likely sites for nucleophilic, electrophilic, and radical attacks:

ƒ+(r) corresponds to a nucleophilic attack (electron acceptance) and is related to the electron density of the Lowest Unoccupied Molecular Orbital (LUMO).

ƒ-(r) relates to an electrophilic attack (electron donation) and is associated with the Highest Occupied Molecular Orbital (HOMO). wikipedia.org

ƒ0(r) is used for predicting sites of radical attack.

In the context of this compound, the highly electronegative fluorine atoms significantly influence the electron distribution across the phenyl ring and the phosphonic acid group. This makes the condensed Fukui function, where reactivity is assigned to individual atoms, particularly useful.

Theoretical calculations would predict that the electron-withdrawing nature of the pentafluorophenyl group makes the phosphorus atom and the aromatic ring susceptible to nucleophilic attack. The specific atomic sites with the highest ƒ+ values would be the most probable locations for reduction or interaction with electron-rich species in an electrochemical setting. Conversely, the oxygen atoms of the phosphonic acid group are expected to be primary sites for electrophilic attack.

Table 1: Theoretical Condensed Fukui Function Indices (ƒk) for Predicting Reactive Sites in this compound This table is illustrative, based on established chemical principles. Actual values require specific DFT calculations.

| Atomic Site | Predicted Primary Reactivity | Relevant Fukui Function | Expected Relative Magnitude |

|---|---|---|---|

| Phosphorus (P) | Nucleophilic Attack | ƒ+ | High |

| Ring Carbons (C-P) | Nucleophilic Attack | ƒ+ | Moderate-High |

| Hydroxyl Oxygens (P-OH) | Electrophilic Attack | ƒ- | High |

| Phosphoryl Oxygen (P=O) | Electrophilic Attack | ƒ- | High |

| Fluorine Atoms (C-F) | Electrophilic Attack | ƒ- | Low-Moderate |

Aromaticity Descriptors and Their Perturbation in Solid State

Aromaticity is a fundamental concept describing the unique stability and electronic properties of cyclic, planar molecules with delocalized π-electrons. It can be quantified using various computational descriptors. For this compound, the aromatic character of the C₆F₅ ring is a key determinant of its chemical behavior.

The substitution of hydrogen with highly electronegative fluorine atoms has two competing effects on the aromaticity of the benzene (B151609) ring: a resonance effect that can diminish π-electron delocalization and a strong inductive (electron-withdrawing) effect that reduces the electron density within the ring. nih.gov Studies on fluorinated benzenes have shown that the combination of these effects typically leads to a decrease in aromaticity compared to the non-fluorinated parent compound, benzene. nih.gov

Commonly used aromaticity descriptors include:

Nucleus-Independent Chemical Shift (NICS): Calculated at the center of the ring, a more negative NICS value generally indicates stronger aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): A geometry-based index where a value of 1 indicates a fully aromatic system and values closer to 0 indicate a non-aromatic system.

Para-Delocalization Index (PDI): An electronic descriptor based on electron sharing between para-positioned atoms in a six-membered ring.

In the solid state, the aromaticity of this compound can be perturbed by intermolecular interactions within the crystal lattice. acs.orgacs.org Single-crystal X-ray diffraction studies have revealed that this compound forms layered structures held together by strong hydrogen bonds between the phosphonic acid groups and a variety of weaker interactions involving the perfluorinated rings, such as π-π stacking and C-F···π interactions. acs.orgumontpellier.fr These packing forces can cause slight geometric distortions of the phenyl ring (bond length and angle variations) and alter the electronic delocalization, thereby modifying the aromaticity from its gas-phase (isolated molecule) value. The flexibility of the perfluoroaryl interactions allows the crystal structure to adapt to changes, such as the ionization state of the phosphonic acid group, which can in turn influence the electronic properties of the aromatic ring. acs.org

Table 2: Predicted Perturbation of Aromaticity Descriptors for this compound This table presents a qualitative prediction based on established computational chemistry principles for similar molecules. nih.govmdpi.com

| Molecular State | HOMA Index (Predicted) | NICS(1)zz (Predicted, ppm) | Primary Perturbation Factor |

|---|---|---|---|

| Benzene (Reference) | ~1 | ~ -30 | N/A |

| This compound (Gas Phase) | <1 | Less Negative than Benzene | Inductive/Resonance effects of F and PO₃H₂ |

| This compound (Solid State) | Slightly lower than Gas Phase | Variable; potentially less negative | Crystal packing forces, H-bonding, π-stacking |

Viii. Future Research Directions and Perspectives

Novel Synthetic Methodologies for Enhanced Control and Scalability

While methods for synthesizing PFPA and related fluorinated phosphonic acids exist, future research will likely focus on developing more efficient, scalable, and controlled synthetic routes. Current methods often involve multi-step procedures, such as the Grignard reaction of a pentafluorophenyl halide with a phosphite (B83602) ester followed by hydrolysis, which can present challenges in terms of yield and purification for large-scale production. researchgate.net

Future synthetic explorations could include:

Catalytic C-P Bond Formation: Investigating novel transition-metal-catalyzed cross-coupling reactions to directly form the aryl-phosphonate bond could offer a more streamlined and atom-economical pathway.

Flow Chemistry Processes: The adoption of continuous flow chemistry could enhance reaction control, improve safety, and facilitate easier scaling of PFPA production compared to traditional batch processes.

Functional Group Tolerance: Developing synthetic routes that are tolerant of a wider array of functional groups will enable the creation of more complex PFPA derivatives, expanding the library of available building blocks for materials and supramolecular chemistry.

Polymerization Techniques: Research into advanced polymerization techniques, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization, could allow for the precise synthesis of copolymers containing PFPA moieties. This would provide enhanced control over polymer architecture and properties for applications like advanced coatings.

Exploration of New Supramolecular Assemblies with Tailored Functionality

Pentafluorophenylphosphonic acid has proven to be an exceptional building block for constructing ordered molecular crystals. researchgate.net Its ability to form robust two-dimensional layered arrangements through a combination of strong phosphonic acid hydrogen bonding and weaker, yet influential, non-covalent interactions involving the perfluorinated ring (such as π–π stacking and C–F···π interactions) is a key feature.

Future work in this area is expected to focus on:

Multi-component Crystals: Systematically exploring the co-crystallization of PFPA with a wider variety of organic and inorganic molecules to create multi-component assemblies with programmed functions, such as porosity, chirality, or specific guest recognition.

Dynamic and Responsive Systems: Designing supramolecular systems based on PFPA that can respond to external stimuli like light, pH, or temperature. The observed "acidity-modulated polymorphism," where the crystal structure changes with the degree of ionization, provides a foundation for developing such smart materials. researchgate.net

Hierarchical Structures: Moving beyond 2D layers to construct more complex, hierarchical 3D architectures. This could involve using larger, more complex co-formers or templates to guide the assembly process.

Surface Patterning: Utilizing PFPA's self-assembly properties to pattern surfaces at the nanoscale, leveraging its strong binding to metal oxides to create functional self-assembled monolayers (SAMs).

A number of molecular crystals have already been successfully synthesized from this compound, demonstrating its versatility in forming layered structures with various included cations and molecules. researchgate.net

Table 1: Examples of Synthesized this compound-Based Molecular Crystals

| Compound Name | Formula | Key Structural Feature |

| PFPA Dihydrate Dimer | 2C₆F₅PO₃H₂·H₂O | Forms a layered structure with water molecules bridging phosphonic acid groups. |

| PFPA Hydronium Adduct | [(C₆F₅PO₃H⁻)(H₃O⁺)]·C₆F₅PO₃H₂ | An unexpected polymorph containing a hydronium ion, indicating acidity-modulated structural changes. researchgate.net |

| PFPA Ammonium (B1175870) Adduct | [(C₆F₅PO₃H⁻)(NH₄⁺)]·C₆F₅PO₃H₂ | Incorporates ammonium cations as "adhesive agents" in the polar layers. researchgate.net |

| PFPA Dimethylammonium Adduct | [(C₆F₅PO₃H⁻)(Me₂NH₂⁺)] | Demonstrates the inclusion of larger organic cations within the crystal lattice. researchgate.net |

| PFPA Glycinium Adduct | [(C₆F₅PO₃H⁻)(⁺H₃NCH₂CO₂H)] | Shows the potential for incorporating functional amino acids into the structure. researchgate.net |

This table is generated based on data from existing research findings. researchgate.net

Advanced Functional Materials Development for Emerging Technologies

The unique properties of PFPA make it a promising candidate for incorporation into a new generation of advanced functional materials. The high acidity and stability of fluorinated phosphonic acids suggest potential use as electrolytes in fuel cell membranes.

Future research is anticipated to target several key technological areas:

Molecular Electronics: The computational prediction that PFPA-based crystals could behave as molecular semiconductors opens a significant avenue for research. researchgate.net Future work will involve fabricating and testing thin-film devices to measure their electronic properties, such as charge mobility and conductivity, and exploring how these properties are affected by the supramolecular structure.

Anti-Corrosion and Hydrophobic Coatings: Building on initial studies, the development of advanced copolymers incorporating PFPA for surface protection will be a key direction. The phosphonic acid group provides a strong, covalent-like anchor to metal oxide surfaces, while the perfluorophenyl groups can impart hydrophobicity and oleophobicity. Research into creating superhydrophobic surfaces and optimizing the long-term stability of these coatings in harsh environments will be critical.

Sensors: The sensitivity of the supramolecular assemblies to their environment (e.g., acidity) could be harnessed to develop chemical sensors. Changes in the optical or electronic properties of PFPA-based materials upon exposure to specific analytes could form the basis of a sensing mechanism.

Proton Conductors: The ordered hydrogen-bonding networks within PFPA crystals could facilitate efficient proton transport. This suggests a line of research into developing novel proton-conducting materials for applications in fuel cells and other electrochemical devices, particularly for high-temperature operation where traditional membranes falter.

Deeper Computational Insights into Reactivity and Properties of this compound Systems

Computational chemistry has already proven invaluable in understanding the structure and stability of PFPA-based molecular crystals. researchgate.net Density Functional Theory (DFT) calculations were crucial in validating the existence of an unexpected hydronium-containing polymorph by providing energetic and molecular orbital arguments. researchgate.net

The future of computational research on PFPA systems will likely involve more sophisticated and predictive modeling:

Predictive Crystal Structure Design: Moving beyond rationalizing existing structures to prospectively predicting new, stable supramolecular assemblies of PFPA with desired topologies and properties before their synthesis.

Modeling of Electronic and Transport Properties: Employing high-level quantum mechanical methods to accurately predict the electronic band structure, charge transport pathways, and conductivity of PFPA-based materials to guide the design of molecular electronic devices.

Reaction Pathway Analysis: Using computational tools to model potential synthetic routes and proton transfer mechanisms. This can help in optimizing reaction conditions for higher yields and understanding the fundamental steps in processes like proton conduction.

Multi-scale Modeling: Combining quantum mechanical calculations on the local interactions with molecular dynamics (MD) simulations to model the behavior of larger systems, such as the interface between a PFPA-based coating and a metal surface or the bulk behavior of a PFPA-containing polymer.

Table 2: Potential Computational Approaches for Future PFPA Research

| Computational Method | Research Target | Potential Insights |

| Density Functional Theory (DFT) | Acidity (pKa), Reaction Energetics, Electronic Structure | Accurate prediction of chemical reactivity; understanding of semiconductor properties (band gap, density of states). |

| Molecular Dynamics (MD) | Self-Assembly, Polymer Conformation, Interfacial Properties | Simulation of crystal growth; behavior of PFPA coatings on surfaces; dynamics of ion transport. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme Inhibition, Catalysis | Modeling interactions in complex biological or catalytic systems where PFPA acts as a ligand or inhibitor. |

| Ab initio Molecular Dynamics (AIMD) | Proton Transfer Mechanisms | Detailed, first-principles simulation of proton hopping events in PFPA-based proton conductors. |

This table outlines prospective applications of established computational methods to the study of this compound.

By systematically pursuing these research avenues, the scientific community can unlock the full potential of this compound, transforming it from a specialized chemical building block into a cornerstone of future advanced materials and technologies.

Q & A

Q. How should researchers report outcomes of studies involving this compound to enhance reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.